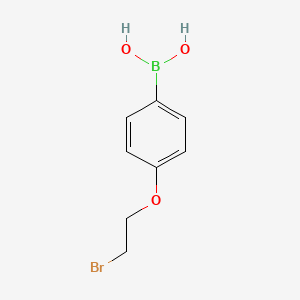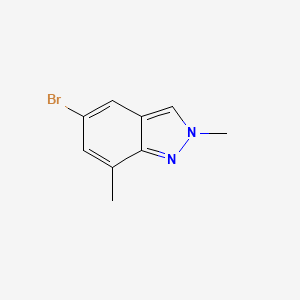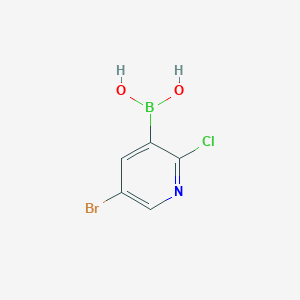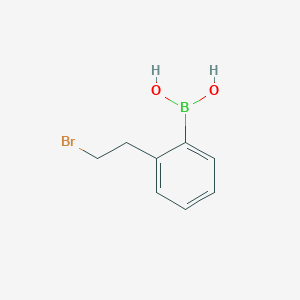
Acide (2-(2-bromoéthyl)phényl)boronique
Vue d'ensemble
Description
“(2-(2-Bromoethyl)phenyl)boronic acid” is a boronic acid derivative that is widely used in organic synthesis for carbon-carbon bond formation . It can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen .
Synthesis Analysis
In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . The phenol, pentafluorophenylboronic acid, diphenylphoshinic acid, α,β-unsaturated ketone, and heptane are added to the tube under argon .Molecular Structure Analysis
The molecular formula of “(2-(2-Bromoethyl)phenyl)boronic acid” is C8H10BBrO2. It has a molecular weight of 228.879 Da .Chemical Reactions Analysis
“(2-(2-Bromoethyl)phenyl)boronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be used to synthesize boronic acid-functionalized benzyl viologen .Physical And Chemical Properties Analysis
“(2-(2-Bromoethyl)phenyl)boronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 359.9±44.0 °C at 760 mmHg, and a flash point of 171.4±28.4 °C .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris « l'acide (2-(2-bromoéthyl)phényl)boronique », sont de plus en plus utilisés dans divers domaines de recherche, notamment dans diverses applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles à la fois dans les dosages homogènes et la détection hétérogène .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, notamment l'étiquetage biologique . Cela peut être particulièrement utile dans l'étude des systèmes et processus biologiques.
Manipulation et modification des protéines
Les acides boroniques ont montré une croissance significative dans leur interaction avec les protéines, leur manipulation et l'étiquetage cellulaire . Cela en fait des outils précieux dans le domaine de la biochimie et de la biologie moléculaire.
Technologies de séparation
Les acides boroniques, y compris « l'this compound », ont été utilisés pour l'électrophorèse des molécules glyquées . Cela permet la séparation et l'analyse de ces molécules, ce qui peut être crucial dans diverses applications de recherche et cliniques.
Développement de produits thérapeutiques
Les acides boroniques ont été utilisés dans le développement de produits thérapeutiques . Par exemple, ils ont été utilisés dans la libération contrôlée de l'insuline , ce qui peut être particulièrement bénéfique dans le traitement de maladies telles que le diabète.
Détection du glucose
« L'this compound » peut être utilisé comme réactif pour synthétiser le benzyl viologène fonctionnalisé par l'acide boronique (o-BBV) à partir de la 4,4'-bipyridine . o-BBV trouve son application comme chimiocapteur pour détecter le glucose dans l'eau aqueuse .
Synthèse de dérivés de l'isoquinoléine
« L'this compound » peut également être utilisé pour synthétiser l'acide 2-(azidométhyl)phénylboronique, qui est ensuite utilisé dans la préparation de dérivés de l'isoquinoléine . Ces dérivés ont diverses applications en chimie médicinale et en découverte de médicaments.
Cicatrisation des plaies et ciblage des tumeurs
Les conjugués de l'acide phénylboronique ont été utilisés dans la cicatrisation des plaies et le ciblage des tumeurs . Cela met en évidence le potentiel de « l'this compound » dans les applications biomédicales, en particulier dans le domaine de l'oncologie.
Safety and Hazards
Orientations Futures
“(2-(2-Bromoethyl)phenyl)boronic acid” catalyzes the formation of amide bonds from amines and carboxylic acids. It is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives, including phenylboronic acids, are known to interact with various biological targets, particularly proteins and enzymes that contain diol-containing side chains .
Mode of Action
The mode of action of 2-(2-Bromoethyl)phenylboronic acid is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a variety of biological targets. In the context of the Suzuki-Miyaura cross-coupling reaction, 2-(2-Bromoethyl)phenylboronic acid can participate in transmetalation, a process where it transfers its organic group to a palladium (II) complex .
Biochemical Pathways
Boronic acids are known to interact with saccharides, which are key components of many biological pathways . For instance, phenylboronic acid has been used for saccharides detection .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
Boronic acids have been used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Action Environment
The action of 2-(2-Bromoethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids and their rate of hydrolysis . Additionally, the presence of diol-containing compounds can influence the compound’s ability to interact with its targets .
Propriétés
IUPAC Name |
[2-(2-bromoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPVXKZTNMWBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657135 | |
| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-82-0 | |
| Record name | B-[2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




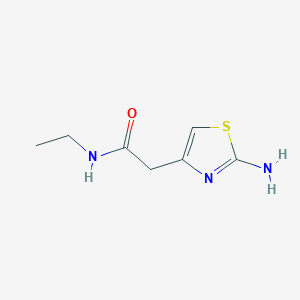

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)

![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
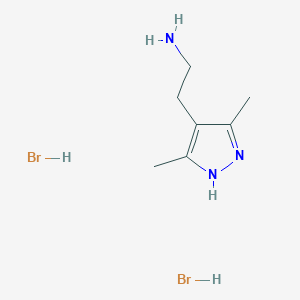
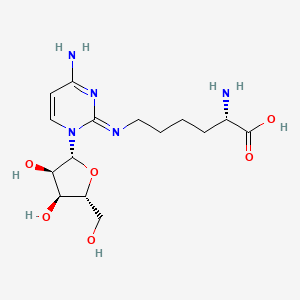
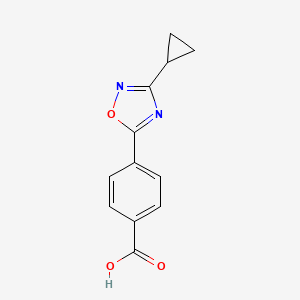
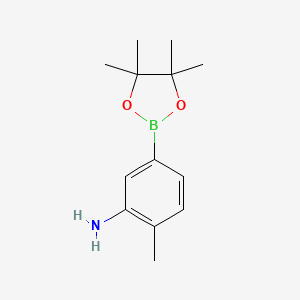
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
